molecular formula C9H10FNO2 B1269048 3-Amino-3-(4-fluorophenyl)propanoic acid CAS No. 325-89-3

3-Amino-3-(4-fluorophenyl)propanoic acid

Cat. No. B1269048
CAS RN: 325-89-3
M. Wt: 183.18 g/mol
InChI Key: CPGFMWPQXUXQRX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of amino acids containing fluorine, such as 3-Amino-3-(4-fluorophenyl)propanoic acid, typically involves methods that introduce the fluorine atom or fluorine-containing groups at specific positions within the molecule. Techniques such as asymmetric synthesis have been developed for the preparation of α-(trifluoromethyl)-α-amino acids, showcasing the importance of stereocontrol in obtaining compounds with desired biological properties (Aceña, Sorochinsky, & Soloshonok, 2012). While the cited work focuses on trifluoromethyl groups, similar principles can be applied to the synthesis of fluorophenyl amino acids, emphasizing the role of chiral auxiliaries and catalysis in achieving the desired molecular architecture.

Molecular Structure Analysis

The molecular structure of 3-Amino-3-(4-fluorophenyl)propanoic acid is characterized by the presence of an amino group and a fluorophenyl group attached to a propanoic acid backbone. The fluorine atom significantly affects the electron distribution within the molecule, potentially influencing its binding affinity to biological targets. Structural analyses, such as those described by Schreier et al. (2012), often utilize spectroscopic techniques to elucidate the configuration of fluorinated amino acids and assess their conformational dynamics, critical for understanding their interaction with biological macromolecules (Schreier, Bozelli, Marín, Vieira, & Nakaie, 2012).

Chemical Reactions and Properties

Fluorinated amino acids, including 3-Amino-3-(4-fluorophenyl)propanoic acid, participate in a range of chemical reactions that reflect their unique properties. The presence of the fluorine atom can enhance the acid's stability and modify its reactivity compared to its non-fluorinated counterparts. Chemical transformations often explored include coupling reactions for peptide synthesis, modifications at the amino or carboxylic groups, and reactions where the fluorine atom plays a pivotal role in determining the outcome. The synthetic versatility of these compounds is highlighted in the literature, underscoring their utility in generating a diverse array of molecular entities for further evaluation (Kiss, Kardos, Vass, & Fülöp, 2018).

Scientific Research Applications

  • Synthesis of 2-Oxopiperazine Guanidine Analog

    • Application : “3-Amino-3-(4-fluorophenyl)propanoic acid” is used in the synthesis of 2-oxopiperazine guanidine analog .
  • Synthesis of 2-Oxopiperazine Guanidine Analog

    • Application : This compound may be used in the synthesis of 2-oxopiperazine guanidine analog .
  • Potential Biological Activities

    • Application : While not directly mentioned, derivatives of similar compounds, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . It’s possible that “3-Amino-3-(4-fluorophenyl)propanoic acid” could have similar potential applications.
  • Synthesis of 2-Oxopiperazine Guanidine Analog

    • Application : This compound may be used in the synthesis of 2-oxopiperazine guanidine analog .
  • Potential Biological Activities

    • Application : While not directly mentioned, derivatives of similar compounds, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . It’s possible that “3-Amino-3-(4-fluorophenyl)propanoic acid” could have similar potential applications.

Safety And Hazards

3-Amino-3-(4-fluorophenyl)propanoic acid is classified as an irritant . It has hazard declaration H302 and safety statements 22-24/25 . It should be stored in a dark place, sealed in dry, at room temperature .

Future Directions

3-Amino-3-(4-fluorophenyl)propanoic acid may be used in the synthesis of other compounds for research purposes . Its unique chemical structure and pharmacological properties make it a valuable compound in drug discovery and development .

properties

IUPAC Name

3-amino-3-(4-fluorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2/c10-7-3-1-6(2-4-7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPGFMWPQXUXQRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CC(=O)O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20934373
Record name 3-Amino-3-(4-fluorophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20934373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-3-(4-fluorophenyl)propanoic acid

CAS RN

151911-23-8, 325-89-3
Record name 3-Amino-3-(4-fluorophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20934373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-amino-3-(4-fluorophenyl)propanoic acid
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Synthesis routes and methods I

Procedure details

4-Fluorobenzaldehyde (10 g, 80 mmol), ammonium acetate (8.2487 g, 107 mmol) and malonic acid (8.3285 g, 80 mmol) were refluxed (slow) in absolute ethanol (60 mL) for 48 hours. White solid was filtered and purified by ethanol recrystallization to afford β-4-fluorophenyl-β-alanine (10.04 g, 54.8 mmol, 68.5%); MP: 216-217° C.; IR (KBr): 3160, 1606 cm−1; TLC: RF=0.41 (solvent 24), 0.42 (solvent 25); 1H NMR (D2O/K2CO3): δ 7.28-7.19 (m, 2H), 7.03-6.91 (m, 2H), 4.10 (t, J=7.39 Hz, 1H), 2.54-2.34 (m, 2H). Anal. Calcd for C9H10FNO2.5/3H2O: C, 50.70; H, 6.30; N, 6.57. Found: C, 50.34; H, 6.39; N, 6.30.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
8.2487 g
Type
reactant
Reaction Step One
Quantity
8.3285 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 24.8 g (0.2 mol) of 4-fluorobenzaldehyde, 20.8 g (0.2 mol) of malonic acid, 30.8 g (0.4 mol) of ammonium acetate and 550 ml of ethanol was refluxed for approximately seven hours. The mixture was cooled and the precipitated solid was collected by vacuum filtration. The solid was recrystallized from 500 ml of water to provide 8.66 g of 3-amino-3-(4-fluorophenyl)propionic acid. mp=225° C. dec.
Quantity
24.8 g
Type
reactant
Reaction Step One
Quantity
20.8 g
Type
reactant
Reaction Step One
Quantity
30.8 g
Type
reactant
Reaction Step One
Quantity
550 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
R Berkecz, A Sztojkov-Ivanov, I Ilisz, E Forró… - … of Chromatography A, 2006 - Elsevier
Direct reversed-phase high-performance liquid chromatographic methods were developed for the separation of enantiomers of 14 unnatural β-amino acids, including several β-3-homo-…
Number of citations: 67 www.sciencedirect.com
M Kashif, KF Chacón-Vargas, JC López-Cedillo… - European journal of …, 2018 - Elsevier
In the last two decades, trans-sialidase of Trypanosoma cruzi (TcTS) has been an important pharmacological target for developing new anti-Chagas agents. In a continuous effort to …
Number of citations: 17 www.sciencedirect.com
AT King - 2018 - scholar.archive.org
Peptide-based radiotracers are a valuable tool for diagnostic and therapeutic applications in nuclear medicine. However, some peptide-based radiotracers exhibit low metabolic stability …
Number of citations: 0 scholar.archive.org
A Sztojkov-Ivanov, L Lazar, F Fülöp, DW Armstrong… - Chromatographia, 2006 - Springer
Direct reversed-phase high-performance liquid chromatographic methods were developed for the separation of enantiomers of eighteen unnatural β-amino acids, including several β-3-…
Number of citations: 38 link.springer.com
D Tanács, R Berkecz, S Shahmohammadi… - … of Pharmaceutical and …, 2022 - Elsevier
The enantioseparation of five fluorinated β-phenylalanine analogs together with the nonfluorinated α- and β-phenylalanines has been investigated utilizing chiral stationary phases. The …
Number of citations: 4 www.sciencedirect.com
H Yin, Z Zhen, W Ning, L Zhang, Y Xiang… - Journal of Chromatography …, 2023 - Elsevier
In this work, a three-dimensional fluorinated covalent organic frameworks (3D FCOFs) JUC-515 was synthesized from tetra(4-aminophenyl)methane (TAM) and 2,3,5,6-…
Number of citations: 2 www.sciencedirect.com
R Berkecz, ARM Hyyryläinen, F Fülöp… - Journal of mass …, 2010 - Wiley Online Library
Chiral discrimination of seven enantiomeric pairs of β‐3‐homo‐amino acids was studied by using the kinetic method and trimeric metal‐bound complexes, with natural and unnatural α‐…
K Biswas, A Li, JJ Chen, DC D'Amico… - Journal of medicinal …, 2007 - ACS Publications
The bradykinin B1 receptor is induced following tissue injury and/or inflammation. Antagonists of this receptor have been studied as promising candidates for treatment of chronic pain. …
Number of citations: 23 pubs.acs.org
F Kudo, S Takahashi, A Miyanaga… - ACS Chemical …, 2021 - ACS Publications
Hitachimycin is a macrolactam antibiotic with an (S)-β-phenylalanine (β-Phe) at the starter position of its polyketide skeleton. (S)-β-Phe is formed from l-α-phenylalanine by the …
Number of citations: 5 pubs.acs.org
S Mathew, H Bea, SP Nadarajan, T Chung… - Journal of Biotechnology, 2015 - Elsevier
Optically pure β-amino acids are of high pharmacological significance since they are used as key ingredients in many physiologically active compounds. Despite a number of enzymatic …
Number of citations: 45 www.sciencedirect.com

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